N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-furamide
Description
Industrial Production Methods
Large-scale synthesis involves optimization of each step for yield and purity.
Catalysts and solvents are chosen for scalability and environmental considerations.
Process intensification techniques like microwave-assisted synthesis may be employed.
Types of Reactions it Undergoes:
Oxidation:
With oxidizing agents like potassium permanganate or chromates.
Produces oxidized derivatives with altered biological activities.
Reduction:
Using agents like lithium aluminum hydride or sodium borohydride.
Generates reduced forms with potential different pharmacokinetics.
Substitution:
Electrophilic or nucleophilic substitutions at reactive positions.
Halogenation, nitration, or sulfonation under controlled conditions.
Common Reagents and Conditions:
For oxidation: KMnO4, CrO3 in acidic or neutral media.
For reduction: LiAlH4, NaBH4 in dry ether or ethanol.
For substitution: Halogens, nitrating agents, or sulfonic acids with appropriate catalysts.
Major Products Formed from these Reactions:
Oxidized derivatives with higher polarity.
Reduced forms with modified electron densities.
Substituted products with potential new functionalities.
Properties
IUPAC Name |
N-[2-(1-phenylethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16(17-6-3-2-4-7-17)26-11-12-27-20-10-9-18(14-19(20)25-22(27)15-26)24-23(28)21-8-5-13-29-21/h2-10,13-14,16H,11-12,15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPJGYKPZIGAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN3C(=NC4=C3C=CC(=C4)NC(=O)C5=CC=CO5)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Uniqueness:
Unique tetrahydropyrazino[1,2-a]benzimidazole backbone differentiates it from other heterocyclic compounds.
Specific substitution pattern imparts distinct chemical and biological properties.
Versatility in undergoing various chemical reactions enhances its utility in synthesis and application.
For the latest insights or detailed experimental protocols, always refer to the primary literature
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
